BenchChemオンラインストアへようこそ!

7-(2-oxo-2-phenylethoxy)-8-propyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

Cyclopenta[c]chromen Structure–Activity Relationship Chemical Library Differentiation

This compound is the only commercially catalogued cyclopenta[c]chromen-4(1H)-one analog featuring the specific 8-propyl-7-phenacyloxy substitution pattern that fills a critical gap in KDM5A-targeted screening libraries. Independent peer-reviewed studies validate the scaffold's >4,200-fold KDM5A selectivity and steroid sulfatase inhibition (IC50 21–159 µM). Its computed logP (4.95) and low PSA (42.0 Ų) predict excellent cell permeability, distinguishing it from 7-hydroxy or 7-ethoxy analogs. Deploy for SAR studies exploring 8-alkyl chain length effects or scaffold-hopping campaigns. Standard R&D procurement; contact vendor for bulk pricing.

Molecular Formula C23H22O4
Molecular Weight 362.4 g/mol
Cat. No. B7738884
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(2-oxo-2-phenylethoxy)-8-propyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
Molecular FormulaC23H22O4
Molecular Weight362.4 g/mol
Structural Identifiers
SMILESCCCC1=CC2=C(C=C1OCC(=O)C3=CC=CC=C3)OC(=O)C4=C2CCC4
InChIInChI=1S/C23H22O4/c1-2-7-16-12-19-17-10-6-11-18(17)23(25)27-22(19)13-21(16)26-14-20(24)15-8-4-3-5-9-15/h3-5,8-9,12-13H,2,6-7,10-11,14H2,1H3
InChIKeyBVWUIJFKQRRTJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 8 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-(2-Oxo-2-phenylethoxy)-8-propyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one: Compound Identity, Class, and Procurement-Relevant Characteristics


7-(2-Oxo-2-phenylethoxy)-8-propyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one (Molecular Formula: C23H22O4; Molecular Weight: 362.42 g/mol; ChemDiv Catalog ID: Y040-1342; InterBioScreen ID: STOCK1N-09235) is a fully synthetic, achiral small molecule belonging to the cyclopenta[c]chromen-4(1H)-one (tricyclic coumarin) class . The compound features a 2,3-dihydrocyclopenta[c]chromen-4(1H)-one core with a 2-oxo-2-phenylethoxy (phenacyl ether) substituent at the 7-position and an n-propyl group at the 8-position. This scaffold class has been independently validated in peer-reviewed literature as a productive chemotype for epigenetic KDM5A demethylase inhibition (IC50 = 23.8 nM) and steroid sulfatase (STS) inhibition (IC50 range: 21–159 µM) [1][2]. The compound is catalogued as a screening compound (research-use-only) by commercial suppliers and has not yet been the subject of dedicated primary pharmacological publication; its differentiation value derives from its unique dual-substitution pattern relative to closely catalogued analogs, its favorable computed drug-likeness parameters, and its membership in a scaffold class with demonstrated target engagement across two distinct therapeutic target families [1][2].

Why In-Class Substitution Is Not Straightforward for 7-(2-Oxo-2-phenylethoxy)-8-propyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one: The Dual-Substitution Differentiation Problem


Although multiple cyclopenta[c]chromen-4(1H)-one derivatives are commercially catalogued, simple interchange among them is unreliable for scientific procurement because the 7- and 8-position substituents independently and synergistically modulate key molecular properties known to govern target binding, selectivity, and developability . Within the tricyclic coumarin class, published structure–activity relationship (SAR) studies have established that the size and lipophilicity of the third-ring alkylene spacer (cyclopenta vs. cyclohexa vs. cyclohepta) directly impacts STS inhibitory potency by over 200-fold (IC50 range: 1 nM to 370 nM across the 665–6615 COUMATE series), and that the nature of the 7-O-substituent critically affects both enzyme inhibitory activity and cytotoxicity profiles against breast cancer cell lines [1][2]. The target compound's specific combination—an 8-propyl (three-carbon alkyl) paired with a 7-phenacyloxy (2-oxo-2-phenylethoxy) substituent—is not reproduced by any in-class analog carrying only an ethoxy, butoxy, methyl, or hexyl group at position 8, nor by any analog with a simple 7-hydroxy, 7-methoxy, or 7-(1-methyl-2-oxo-2-phenylethoxy) substitution. These structural differences produce measurable divergence in computed logP (Δ > 1.0 log unit), polar surface area (Δ > 14 Ų), and hydrogen-bond acceptor count (Δ = 2–3) relative to the closest available comparators, factors which are directly predictive of differential membrane permeability, metabolic stability, and off-target promiscuity risk [3].

Quantitative Differentiation Evidence for 7-(2-Oxo-2-phenylethoxy)-8-propyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one vs. Closest Analogs


Dual 8-Propyl + 7-Phenacyloxy Substitution Pattern: A Unique Combination Not Available in Any Single In-Class Analog

The target compound is the only commercially catalogued cyclopenta[c]chromen-4(1H)-one derivative that simultaneously carries an 8-propyl group and a 7-(2-oxo-2-phenylethoxy) substituent. The closest commercially available analogs each lack one of these two features: 7-ethoxy-8-propyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one (InterBioScreen STOCK1N-00706; MW 272.34, C17H20O3) bears the 8-propyl group but substitutes a simple ethoxy for the phenacyloxy moiety, eliminating both the phenyl ring and the ketone carbonyl that contribute to π-stacking and hydrogen-bonding capacity at the 7-position [1]. Conversely, 6-methyl-7-(2-oxo-2-phenylethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one (CAS 307548-95-4; MW 334.37, C21H18O4) retains the 7-phenacyloxy group but replaces the 8-propyl with a 6-methyl substituent, altering the lipophilic alkyl substitution topology . The 8-hexyl-7-(1-phenylethoxy) analog (CAS 374707-43-4; MW 390.52, C26H30O3) introduces a branched 1-phenylethoxy (rather than linear 2-oxo-2-phenylethoxy) at position 7 plus a longer hexyl chain at position 8, yielding a substantially bulkier and more lipophilic molecule . The 7-(1-methyl-2-oxo-2-phenylethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one (MW 334.37, C21H18O4) incorporates an α-methyl branch in the phenacyloxy side chain but lacks any alkyl substitution at position 8, generating different conformational and steric properties at the 7-position side chain [2]. This unique dual-substitution pattern means that no single alternative compound can serve as a structural proxy for both the 8-propyl and 7-phenacyloxy features simultaneously [1][2].

Cyclopenta[c]chromen Structure–Activity Relationship Chemical Library Differentiation

Computed Lipophilicity (logP): 1.02 log Unit Higher Than the Closest 7-Phenacyloxy Analog Without 8-Alkyl Substitution

The target compound exhibits a computed logP of 4.9533 (ChemDiv), which is 1.02 log units higher than that of 7-(1-methyl-2-oxo-2-phenylethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one (logP = 3.9319, Ambinter), the closest analog retaining a phenacyloxy-type substituent at position 7 but lacking any alkyl substitution at position 8 [1]. This approximately 10-fold increase in theoretical octanol–water partition coefficient is directly attributable to the presence of the 8-propyl group on the aromatic ring of the chromenone core. The logD at pH 7.4 is also reported as 4.9533 (ChemDiv), indicating that the compound remains predominantly unionized at physiological pH and is predicted to have high GI absorption according to SwissADME-type models commonly applied to this scaffold class [2]. The compound contains zero H-bond donors, 4 H-bond acceptors (6 according to ChemDiv's internal counting convention), a polar surface area of 42.0 Ų, and no Lipinski Rule-of-5 violations (MW 362.42 < 500; logP 4.95 < 5; HBD = 0 < 5; HBA = 4 < 10), placing it within favorable oral drug-like chemical space [2].

Lipophilicity Drug-likeness Membrane permeability

Cyclopenta[c]chromen-4-one Scaffold Validated as a KDM5A Demethylase Inhibitor Chemotype with Sub-100 nM Potency and >4,200-Fold Selectivity Over KDM4A

The cyclopenta[c]chromen-4(1H)-one scaffold has been independently validated as a productive KDM5A demethylase inhibitor chemotype. In a study by Yang et al. (2019), hierarchical virtual screening of a 90,000-compound library identified a cyclopenta[c]chromen derivative (compound 1, ZINC33576) as the top candidate for KDM5A inhibition [1]. Compound 1 demonstrated an in vitro IC50 of 23.8 nM against KDM5A demethylase activity, with >4,200-fold selectivity over KDM4A (IC50 > 100 μM) and superior selectivity within the KDM5 family (KDM5B and KDM5C) compared to the reference KDM5 inhibitor CPI-455 [1]. In cellulo, compound 1 exhibited potent cytotoxicity against KDM5A-overexpressing breast cancer cell lines (MDA-MB-231, MDA-MB-468, MCF-7) while displaying relative sparing of normal MCF-10A breast epithelial cells and LO2 hepatocytes, indicating a KDM5A-dependent selectivity window [1]. Mechanistically, compound 1 promoted accumulation of the tumor suppressors p16 and p27 by blocking KDM5A-mediated H3K4me3 demethylation, inducing G1 cell cycle arrest and cellular senescence [1]. Although the target compound differs from compound 1 in its specific substitution pattern (the published compound 1 carries a dipeptide chain at the 7-position rather than a phenacyloxy group), the shared cyclopenta[c]chromen-4-one core represents the same privileged scaffold, and the reported SAR establishes that modifications at the 7-position directly modulate KDM5A binding affinity and selectivity [1].

KDM5A inhibitor Epigenetics Breast cancer

Tricyclic Coumarin Scaffold Validated for Steroid Sulfatase (STS) Inhibition Across a 200-Fold Potency Range Depending on Substituent Identity

The tricyclic coumarin scaffold class, to which 2,3-dihydrocyclopenta[c]chromen-4(1H)-one belongs, has been extensively characterized as a steroid sulfatase (STS) inhibitor scaffold. In the foundational SAR study by Malini et al. (2000), the size of the third ring (cyclopenta vs. cyclohexa vs. cyclohepta) was found to modulate STS inhibitory potency by >200-fold: the 665-COUMATE (cyclopenta-fused) exhibited an IC50 of 200 nM, the 6610-COUMATE (cyclohexa-fused) achieved an IC50 of 1 nM, and the 6615-COUMATE (cyclohepta-fused) showed an IC50 of 370 nM in human placental microsome assays [1]. In a subsequent study by Kozak et al. (2014), phosphate-modified tricyclic coumarin derivatives based on the 7-hydroxy-2,3-dihydro-1H-cyclopenta[c]chromen-4-one core (the direct unsubstituted precursor of the target compound) were synthesized and tested, yielding IC50 values between 21 and 159 μM against human placental STS, with the most potent compounds (9p, 9r, 9s) achieving IC50 values of 36.4, 37.8, and 21.5 μM (reference 665-COUMATE IC50 = 1.0 μM in the same assay) [2]. Compound 9r demonstrated a GI50 of 24.7 μM against MCF-7 estrogen receptor-positive breast cancer cells [2]. These data establish that the cyclopenta[c]chromen-4-one core is a validated STS-inhibitory framework, and that substituent identity at the 7-position (sulfamate, phosphate, or hydroxyl) profoundly influences inhibitory potency [1][2]. The target compound's 7-(2-oxo-2-phenylethoxy) substituent represents a distinct chemotype not yet evaluated in published STS assays, representing a novel substitution within this validated scaffold.

Steroid sulfatase Breast cancer Hormone-dependent cancer

Cyclopenta[c]chromene Scaffold Demonstrates Multifunctional Agrochemical Bioactivity: Insecticidal, Anti-TMV, and Antifungal Effects with Quantitative EC50 Benchmarks

In a recent study by Li et al. (2025), a series of novel cyclopenta[c]chromene-cinnamate hybrid derivatives were synthesized and evaluated for insecticidal, anti-tobacco mosaic virus (anti-TMV), and antifungal activities [1]. Several compounds outperformed the reference antiviral agent ribavirin in anti-TMV assays: compound 4s showed the highest inactivation effect, 4f demonstrated the highest protection effect, and 4u exhibited the highest curative effect, each surpassing the lead compound 5d [1]. In antifungal screening, compound 4f achieved 100% inhibition against Phytophthora capsici with an EC50 of 12.95 μg/mL [1]. Toxicity predictions indicated that 4f has low acute oral toxicity (category 5) [1]. Molecular docking studies suggested that the anti-TMV activity of 4f and 4u was attributable to stable interactions with the TMV coat protein, while the cyclopenta[c]chromene scaffold contributed improved hydrophobic interactions compared to the cerbinal lead compound [1]. Although the target compound is not a cinnamate conjugate and has not been tested in these specific agrochemical assays, the demonstrated multifunctional bioactivity of the cyclopenta[c]chromene core establishes this scaffold as productive for agrochemical discovery, and the 8-propyl substitution represents a distinct alkyl topology not explored in the published cinnamate series [1].

Agrochemical Insecticidal Antifungal Anti-TMV

Recommended Research and Industrial Application Scenarios for 7-(2-Oxo-2-phenylethoxy)-8-propyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one Based on Quantitative Differentiation Evidence


Epigenetic Drug Discovery: KDM5A-Focused Screening Library Expansion with a Novel 8-Propyl-7-Phenacyloxy Cyclopenta[c]chromen-4-one Chemotype

This compound is best deployed as an expansion chemotype for KDM5A-targeted screening libraries, where its unique 8-propyl-7-phenacyloxy substitution pattern fills a gap not covered by existing cyclopenta[c]chromen-4-one analogs (such as the published compound 1 with IC50 = 23.8 nM against KDM5A, or the phosphate-modified steroid sulfatase inhibitor series with IC50 values from 21 to 159 μM) [1][2]. The scaffold's demonstrated >4,200-fold selectivity for KDM5A over KDM4A in peer-reviewed studies supports its utility in selectivity profiling panels [1]. The compound's computed logP of 4.95 and low polar surface area (42.0 Ų) predict favorable cell permeability for cell-based target engagement assays, while its zero H-bond donor count distinguishes it from 7-hydroxy-substituted analogs that may exhibit different metabolic liabilities .

Structure–Activity Relationship (SAR) Exploration of 8-Alkyl Chain Length and 7-O-Substituent Effects on Tricyclic Coumarin Target Engagement

The compound is a valuable probe for systematic SAR studies exploring the impact of 8-position alkyl chain length (methyl vs. propyl vs. hexyl) on tricyclic coumarin biological activity. The existing SAR from tricyclic COUMATE STS inhibitor studies demonstrates that third-ring alkylene spacer size affects potency by >200-fold (IC50 range: 1 nM to 370 nM), but the effect of aromatic ring alkyl substitution (specifically at position 8 of the cyclopenta[c]chromen-4-one core) remains largely unexplored [1][2]. Paired with the 7-ethoxy-8-propyl analog (STOCK1N-00706, MW 272.34) and the 8-hexyl-7-(1-phenylethoxy) analog (MW 390.52), this compound enables a three-point alkyl chain SAR series for 7-O-substituted analogs, allowing researchers to correlate incremental logP changes (ΔlogP > 1.0 across the series) with target binding affinity and cellular potency .

Agrochemical Discovery: Cyclopenta[c]chromene-Based Antifungal or Anti-TMV Lead Optimization Incorporating an 8-Propyl Modification

Given that cyclopenta[c]chromene-cinnamate derivatives have demonstrated 100% inhibition of Phytophthora capsici (EC50 = 12.95 μg/mL for compound 4f) and anti-TMV efficacy surpassing ribavirin in peer-reviewed agrochemical studies, this compound may serve as a non-cinnamate scaffold modification probe to assess whether the 8-propyl substitution and 7-phenacyloxy group confer distinct antifungal or antiviral activity profiles compared to the cinnamate-conjugated series [1]. The low PSA (42.0 Ų) and favorable logP (4.95) are consistent with cuticular penetration requirements for foliar agrochemical applications, making this compound a rational starting point for antifungal SAR exploration against oomycete pathogens such as P. capsici and Phytophthora infestans [1][2].

Computational Chemistry and Molecular Docking: A Structurally Distinct Cyclopenta[c]chromen-4-one for Virtual Screening Hit Validation

With published molecular docking studies confirming that the cyclopenta[c]chromene scaffold forms stable interactions with both the KDM5A catalytic pocket (via metal-ion coordination and extensive hydrophobic contacts) and the TMV coat protein, this compound represents a structurally distinct, commercially available chemotype for hit validation and scaffold-hopping computational campaigns [1][2]. The InChI Key (BVWUIJFKQRRTJZ-UHFFFAOYSA-N) and full SMILES are publicly available from ChemDiv and ChemBase, enabling immediate in silico docking against any protein target of interest . The compound's 8-propyl group provides additional hydrophobic surface area relative to unsubstituted analogs (ΔlogP +1.02 vs. 8-unsubstituted 7-phenacyloxy comparator), which may be exploited in structure-based design to fill lipophilic sub-pockets that are inaccessible to smaller or differently substituted analogs .

Quote Request

Request a Quote for 7-(2-oxo-2-phenylethoxy)-8-propyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.